6-Chloro-2-(2,5-dimethylphenyl)imidazo[1,2-a]pyridine
Overview
Description
6-Chloro-2-(2,5-dimethylphenyl)imidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine class. This class of compounds is known for its wide range of applications in medicinal chemistry due to its unique structural characteristics. The imidazo[1,2-a]pyridine scaffold is often used in the design of pharmaceutical drugs because of its ability to interact with various biological targets .
Mechanism of Action
Target of Action
It’s known that imidazo[1,2-a]pyridine analogues have been recognized for their wide range of applications in medicinal chemistry . They exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .
Mode of Action
Imidazo[1,2-a]pyridine analogues are known to have significant activity against mdr-tb and xdr-tb
Pharmacokinetics
A compound with a 2-ethyl-6-chloro imidazo[1,2-a]pyridine ring was found to have good microsomal stability (t 1/2 – human 83 min and mouse 63 min) . This suggests that similar compounds may also have favorable pharmacokinetic properties.
Action Environment
The direct functionalization of imidazo[1,2-a]pyridine has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives . This suggests that the compound may be stable under various conditions.
Biochemical Analysis
Biochemical Properties
6-Chloro-2-(2,5-dimethylphenyl)imidazo[1,2-a]pyridine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in the biosynthesis of nucleic acids, thereby exhibiting antimicrobial properties . Additionally, it interacts with proteins involved in cell signaling pathways, modulating their activity and affecting cellular responses .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been found to inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest . It also affects the expression of genes involved in cell survival and apoptosis, thereby altering cellular responses to external stimuli .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound binds to specific biomolecules, inhibiting or activating their function. For instance, it binds to the active site of certain enzymes, inhibiting their catalytic activity and thereby affecting metabolic pathways . Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, maintaining its biological activity over extended periods . Its degradation products may exhibit different biological activities, which can impact the overall outcome of experimental studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound exhibits therapeutic effects, such as antimicrobial and anticancer activities . At higher doses, it may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . The threshold effects observed in these studies highlight the importance of optimizing dosage to achieve the desired therapeutic outcome while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism, affecting metabolic flux and metabolite levels . For instance, this compound is metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites that may exhibit different biological activities . Understanding these metabolic pathways is crucial for optimizing the therapeutic use of this compound.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its biological activity. This compound interacts with transporters and binding proteins that facilitate its uptake and distribution . Additionally, its localization and accumulation within specific tissues can influence its therapeutic effects and toxicity . Studies have shown that this compound is efficiently transported across cell membranes, allowing it to reach its target sites within cells.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound is directed to specific compartments or organelles within cells, where it exerts its biological effects . For instance, it may localize to the nucleus, where it interacts with DNA and transcription factors to modulate gene expression . Additionally, post-translational modifications and targeting signals play a role in directing this compound to its specific subcellular locations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-(2,5-dimethylphenyl)imidazo[1,2-a]pyridine typically involves the condensation of 2-aminopyridines with α-bromoketones or α-chloroketones. This reaction is often carried out in the presence of a base such as sodium hydroxide (NaOH) under ambient conditions . The reaction can be performed in aqueous media, making it an environmentally friendly process .
Industrial Production Methods
Industrial production methods for imidazo[1,2-a]pyridines often involve metal-catalyzed coupling reactions. Common catalysts include copper (Cu), iron (Fe), gold (Au), ruthenium (Ru), and palladium (Pd) . These methods are advantageous due to their high yield and efficiency, although they may require undesirable solvents and high temperatures .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-2-(2,5-dimethylphenyl)imidazo[1,2-a]pyridine undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by bases or acids.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Bases (e.g., NaOH), acids (e.g., HCl)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .
Scientific Research Applications
6-Chloro-2-(2,5-dimethylphenyl)imidazo[1,2-a]pyridine has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, including enzymes and receptors.
Industry: Utilized in the development of new materials with unique properties.
Comparison with Similar Compounds
Similar Compounds
2-Ethyl-6-chloroimidazo[1,2-a]pyridine: Known for its improved potency against tuberculosis.
6-Chloro-1-ethylimidazo[1,5-a]pyridine: Studied for its potential in drug discovery.
Uniqueness
6-Chloro-2-(2,5-dimethylphenyl)imidazo[1,2-a]pyridine is unique due to its specific structural features, which confer distinct biological activities. Its ability to interact with a wide range of biological targets makes it a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
6-chloro-2-(2,5-dimethylphenyl)imidazo[1,2-a]pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2/c1-10-3-4-11(2)13(7-10)14-9-18-8-12(16)5-6-15(18)17-14/h3-9H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAIQHHDRIYAPKH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2=CN3C=C(C=CC3=N2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301216465 | |
Record name | 6-Chloro-2-(2,5-dimethylphenyl)imidazo[1,2-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301216465 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
881040-64-8 | |
Record name | 6-Chloro-2-(2,5-dimethylphenyl)imidazo[1,2-a]pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=881040-64-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Chloro-2-(2,5-dimethylphenyl)imidazo[1,2-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301216465 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.